molecular formula C14H15N3O2S2 B6581276 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 1203182-82-4

2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B6581276
CAS No.: 1203182-82-4
M. Wt: 321.4 g/mol
InChI Key: PLOYGOIZUFTFJG-UHFFFAOYSA-N
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Description

2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that features a morpholine ring, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group. The thiophene ring is then attached through a sulfanyl linkage. The final step involves the formation of the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-{6-(morpholin-4-yl)pyrimidin-4-yl}-4-(1h-1,2,3-triazol-1-yl)-1h-pyrazol-5-olate: A compound with a similar pyrimidine and morpholine structure but different substituents.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring substituted with a pyridine ring, showing different chemical properties.

Uniqueness

2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is unique due to its combination of a morpholine, pyrimidine, and thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-11(12-2-1-7-20-12)9-21-14-8-13(15-10-16-14)17-3-5-19-6-4-17/h1-2,7-8,10H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOYGOIZUFTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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